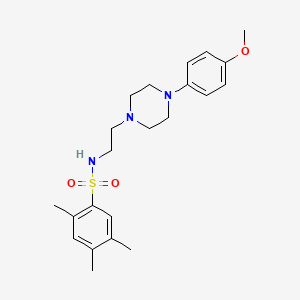

N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)-2,4,5-三甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide” is a chemical compound with a complex structure . It contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a subject of extensive research . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . Molecular dynamics (MD) simulations can also be performed using software packages like Schrödinger Desmond .Chemical Reactions Analysis

The compound is part of a class of compounds known as acetylcholinesterase inhibitors . These compounds are synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The IC50, Ki and inhibition types of these N-substituted derivatives are determined and their structures are elucidated .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as absorption, distribution, metabolism, and excretion (ADME) calculations . These analyses can help identify promising lead compounds .科学研究应用

1. 药理学和神经学

N-苯基-4-甲氧基-3-哌嗪-1-基苯磺酰胺已被确定为高亲和力和选择性 5-HT6 拮抗剂,在神经药理学应用中显示出潜力。这些化合物在大鼠中表现出不同的药代动力学特征,将中枢神经系统渗透与清除率相关联。这些发现表明它们在神经系统疾病的临床前评估中具有重要意义 (Bromidge 等,2001)。

2. 抗菌研究

包括与 N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)-2,4,5-三甲基苯磺酰胺相关的合成衍生物已显示出抗菌活性。由酯乙氧羰基腙与伯胺(包括甲氧基苯基哌嗪)反应合成的新型 1,2,4-三唑衍生物对测试微生物表现出中等至良好的抗菌性能。这表明在开发新型抗菌剂方面具有潜在的实用性 (Bektaş 等,2007)。

3. 酶抑制研究

与 N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)-2,4,5-三甲基苯磺酰胺密切相关的化合物 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺的衍生物的研究表明具有酶抑制活性的潜力。该化合物的结构修饰已显示出酶结合谱的变化,突出了其在酶抑制研究及其对治疗应用的影响方面的潜力 (Perrone 等,2000)。

4. 抗精神病药潜力

同一化学家族中的化合物已被探索其抗精神病药潜力,特别是在精神疾病的治疗中。对具有核心结构相似性的杂环 5-氨基-2-甲氧基苯甲酰胺和相关化合物的研究提供了对新型抗精神病药开发的见解。这些努力反映了 N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)-2,4,5-三甲基苯磺酰胺衍生物在精神病学中更广泛的应用 (Valenta 等,1990)。

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

未来方向

生化分析

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction could potentially increase acetylcholine levels, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease .

Cellular Effects

In terms of cellular effects, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has been observed to influence cell function. For example, it has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats, improving their performance in behavioral tests and lowering acetylcholinesterase activity . This suggests that the compound may have neuroprotective potential .

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves binding interactions with biomolecules and changes in gene expression. For instance, molecular docking studies have shown that the compound is active in the hinge region of the acetylcholinesterase crystal structure . This interaction results in the inhibition of acetylcholinesterase, leading to increased acetylcholine levels .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s neuroprotective effects against aluminium-induced neurotoxicity in rats were evident after six weeks of treatment .

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide vary with different dosages in animal models. For instance, in a study involving rats, the compound was administered at doses of 3 and 5 mg/kg for six weeks to examine its protective effect against aluminium-induced neurotoxicity . Both dosages were found to be effective, suggesting a broad therapeutic window .

Metabolic Pathways

Given its inhibitory effect on acetylcholinesterase, it is likely that the compound plays a role in the cholinergic pathway .

属性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3S/c1-17-15-19(3)22(16-18(17)2)29(26,27)23-9-10-24-11-13-25(14-12-24)20-5-7-21(28-4)8-6-20/h5-8,15-16,23H,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRBTJLXAMJSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

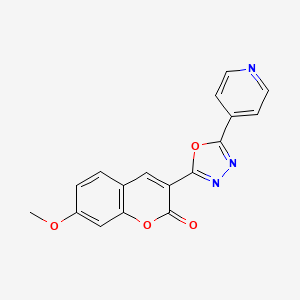

![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2916486.png)

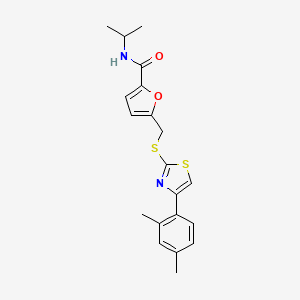

![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2916491.png)

![N-(3-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916493.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione](/img/structure/B2916497.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)